molecular formula C20H17N3O2 B2477910 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide CAS No. 946274-31-3

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide

Cat. No. B2477910
CAS RN: 946274-31-3
M. Wt: 331.375
InChI Key: RVXFOHSXZHSGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide” is a chemical compound that is part of the cyclopenta[d]pyrimidine class . Cyclopenta[d]pyrimidine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .


Synthesis Analysis

The synthesis of cyclopenta[d]pyrimidines principally involves the annulation of the pyridine ring to substituted cyclopentanone or to its enamine . A novel version of this type of synthesis is based on the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .


Molecular Structure Analysis

The molecular structure of cyclopenta[d]pyrimidine derivatives has been studied by X-ray structural analysis . The structure of these compounds is complex and involves multiple rings and functional groups .


Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[d]pyrimidine structure .

Scientific Research Applications

Anticancer Activity

The synthesis and characterization of heterocyclic derivatives containing the pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy groups have been investigated . These compounds were tested for their in-vitro anticancer activity against various cancer cell lines. Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, with most showing efficacy against renal cancer cell lines.

Antiviral Properties

Pyrazolo [3,4-d]pyrimidines have been reported to possess pharmacological potential as antiviral agents . Their unique structure and biological activity make them promising candidates for combating viral infections.

Antimicrobial Effects

Similar to their antiviral properties, pyrazolo [3,4-d]pyrimidines have also shown antimicrobial activity . Researchers have explored their potential in inhibiting microbial growth and controlling infections.

Antitumor Applications

Pyrazolo [3,4-d]pyrimidines have been investigated for their antitumor effects . These compounds may play a role in inhibiting tumor growth and metastasis, making them relevant in cancer research.

Neurological Disorders

Studies have suggested that pyrazolo [3,4-d]pyrimidines could be relevant in treating neurological conditions such as Parkinson’s disease . Their impact on neural pathways warrants further investigation.

Skin Cancer Research

Researchers have explored the use of pyrazolo [3,4-d]pyrimidines in skin cancer cell lines (G-361) and central nervous system (CNS) cancer (SF-268) cells . These compounds may offer insights into skin cancer treatment strategies.

Future Directions

The future directions for the study of “N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide” and similar compounds could involve further exploration of their biological activity, potential therapeutic applications, and the development of more efficient synthesis methods .

properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(23-19-17-7-4-8-18(17)21-13-22-19)14-9-11-16(12-10-14)25-15-5-2-1-3-6-15/h1-3,5-6,9-13H,4,7-8H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXFOHSXZHSGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.